molecular formula C17H19NO B291758 N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B291758
M. Wt: 253.34 g/mol
InChI Key: FXKVQPZYZCTTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound belonging to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core structure with a carboxamide functional group attached to one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the amidation of biphenyl-4-carboxylic acid with butan-2-amine. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Catalytic amidation often employs coupling reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) to activate the carboxylic acid, facilitating the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)phenylcarboxamide
  • N-(butan-2-yl)benzamide
  • N-(butan-2-yl)aniline

Uniqueness

N-(BUTAN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-butan-2-yl-4-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-3-13(2)18-17(19)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

FXKVQPZYZCTTGF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.